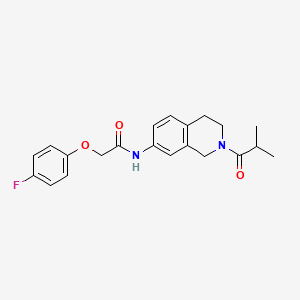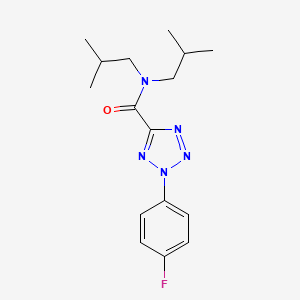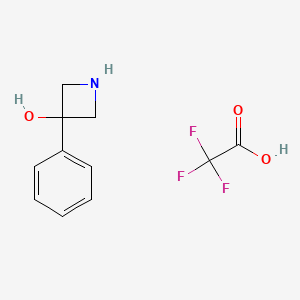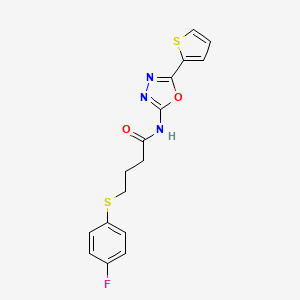
5-cyclobutyl-2-methylpiperidine, Mixture of diastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-cyclobutyl-2-methylpiperidine is a compound that exists as a mixture of diastereomers . Diastereomers are stereoisomers that are not mirror images of each other . They occur when two or more stereoisomers of a compound have different configurations at one or more (but not all) of the equivalent stereocenters .
Molecular Structure Analysis
The InChI code for 5-cyclobutyl-2-methylpiperidine is1S/C10H19N/c1-8-5-6-10(7-11-8)9-3-2-4-9/h8-11H,2-7H2,1H3 . This indicates that the compound has a molecular weight of 153.27 and contains 10 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom . Physical And Chemical Properties Analysis
5-cyclobutyl-2-methylpiperidine is a liquid at room temperature . Diastereomers, including those in the mixture of 5-cyclobutyl-2-methylpiperidine, can have different physical properties such as melting points, boiling points, and densities .Wissenschaftliche Forschungsanwendungen
5-cyclobutyl-2-methylpiperidine has potential applications in various areas of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry, where it is being studied for its potential as a therapeutic agent. Studies have shown that this compound has analgesic and anesthetic properties, making it a promising candidate for the development of new pain medications.
In addition to its potential as a therapeutic agent, 5-cyclobutyl-2-methylpiperidine is also being studied for its use in the synthesis of other compounds. Its unique structure and properties make it a valuable building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 5-cyclobutyl-2-methylpiperidine is not fully understood, but studies have suggested that it acts as a sodium channel blocker. This mechanism of action is similar to that of other local anesthetics, and it is believed that 5-cyclobutyl-2-methylpiperidine may have a similar mode of action.
Biochemical and Physiological Effects:
Studies have shown that 5-cyclobutyl-2-methylpiperidine has significant analgesic and anesthetic properties. It has been shown to block pain signals in the nervous system, making it an effective pain reliever. In addition, it has been shown to have muscle relaxant properties, making it useful in surgical procedures.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-cyclobutyl-2-methylpiperidine in lab experiments is its unique structure and properties. Its ability to act as a sodium channel blocker makes it a valuable tool for studying the mechanisms of pain and anesthesia. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of this compound can be toxic, and care must be taken when handling it in a laboratory setting.
Zukünftige Richtungen
There are several future directions for research on 5-cyclobutyl-2-methylpiperidine. One area of research is the development of new pain medications based on this compound. Studies have shown that it has significant analgesic properties, and further research could lead to the development of more effective pain relievers.
Another area of research is the synthesis of new compounds based on 5-cyclobutyl-2-methylpiperidine. Its unique structure and properties make it a valuable building block for the synthesis of more complex molecules, and further research could lead to the development of new therapeutic agents.
Conclusion:
In conclusion, 5-cyclobutyl-2-methylpiperidine is a mixture of diastereomers that has gained significant attention in the field of scientific research. Its potential applications in medicinal chemistry and the synthesis of other compounds make it a valuable tool for researchers. While its mechanism of action and biochemical and physiological effects have been extensively studied, there is still much to learn about this compound. Further research could lead to the development of new pain medications and other therapeutic agents based on 5-cyclobutyl-2-methylpiperidine.
Synthesemethoden
5-cyclobutyl-2-methylpiperidine is synthesized through a specific method that involves the reaction of cyclobutylmethylamine with 2-methyl-2-butene in the presence of a catalyst. The resulting product is a mixture of diastereomers that can be separated using chromatography techniques. This synthesis method has been extensively studied and optimized to produce high yields of the desired compound.
Safety and Hazards
The compound is associated with several hazard statements including H315, H318, and H335 . These correspond to skin irritation, serious eye damage, and respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Eigenschaften
IUPAC Name |
5-cyclobutyl-2-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-8-5-6-10(7-11-8)9-3-2-4-9/h8-11H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOGOBFWMUCPCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[2-(4-Bromophenoxy)-5-fluorophenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2857210.png)


![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide](/img/no-structure.png)



![6'-Methoxy-[2,3']bipyridinyl-5-ylamine](/img/structure/B2857224.png)


![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2857228.png)
